N-Desmethyl neratinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl neratinib is a metabolite of neratinib, a tyrosine kinase inhibitor used in the treatment of breast cancer. This compound is formed through the metabolic process where neratinib undergoes demethylation. This compound retains the biological activity of its parent compound and plays a significant role in its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl neratinib typically involves the demethylation of neratinib. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other strong acids. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of the methyl group without affecting other functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl neratinib can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-Desmethyl neratinib has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of neratinib.
Biology: Researchers study its effects on cellular pathways and its role in the pharmacokinetics of neratinib.
Medicine: It is investigated for its potential therapeutic effects and its contribution to the overall efficacy of neratinib in cancer treatment.
Industry: The compound is used in the development of new pharmaceuticals and in the quality control of neratinib formulations.
Mechanism of Action
N-Desmethyl neratinib exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By binding to the ATP-binding site of these kinases, this compound prevents their activation, thereby inhibiting downstream signaling pathways that promote cancer cell growth. The primary molecular targets include the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).
Comparison with Similar Compounds
N-Desmethyl neratinib can be compared with other tyrosine kinase inhibitors and their metabolites:
Neratinib: The parent compound, which is more potent but also more prone to causing side effects.
Lapatinib: Another tyrosine kinase inhibitor used in breast cancer treatment, which has a different side effect profile and mechanism of action.
Afatinib: A similar compound with broader activity against various tyrosine kinases, used in the treatment of non-small cell lung cancer.
This compound is unique due to its specific metabolic origin and its role in the pharmacological activity of neratinib. Its study helps in understanding the complete pharmacokinetic and pharmacodynamic profile of neratinib, contributing to more effective and safer therapeutic strategies.
Properties
CAS No. |
915788-27-1 |
---|---|
Molecular Formula |
C29H27ClN6O3 |
Molecular Weight |
543.0 g/mol |
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(methylamino)but-2-enamide |
InChI |
InChI=1S/C29H27ClN6O3/c1-3-38-27-15-24-22(14-25(27)36-28(37)8-6-11-32-2)29(19(16-31)17-34-24)35-20-9-10-26(23(30)13-20)39-18-21-7-4-5-12-33-21/h4-10,12-15,17,32H,3,11,18H2,1-2H3,(H,34,35)(H,36,37)/b8-6+ |
InChI Key |
PBRLDMHPDXNMBV-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CNC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.